1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol
Description
Properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-8,17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBRUNKWAZIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Functionalization
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 98141-42-5) serves as a key intermediate. Chlorination of the pyrimidine ring using phosphorus oxychloride (POCl₃) introduces reactive sites for subsequent nucleophilic substitutions. Selective substitution at the 4-position is critical, as the 6-chloro group often remains intact for further modifications.
Methylation at the 1-Position
The 1-methyl group is introduced via alkylation reactions. For example, treatment of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) yields the 1-methyl derivative. This step ensures regioselectivity and prevents undesired side reactions during later stages.
Nucleophilic Substitution with Piperidin-4-ol
The coupling of the pyrazolo[3,4-d]pyrimidine core with piperidin-4-ol is achieved through nucleophilic aromatic substitution (NAS). Two primary strategies are employed:
Direct Substitution Without Hydroxyl Protection
Reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperidin-4-ol in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (80–100°C) facilitates substitution. Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the piperidine’s secondary amine, enhancing nucleophilicity. Typical conditions include:
| Parameter | Value |
|---|---|
| Solvent | DMF or tetrahydrofuran (THF) |
| Temperature | 80–100°C |
| Base | DIPEA (1.2 equiv) |
| Reaction Time | 5–24 hours |
| Yield | 70–85% |
This method avoids hydroxyl protection but risks side reactions if the hydroxyl group participates in unintended couplings.
Hydroxyl Protection-Deprotection Strategy
To mitigate side reactions, the hydroxyl group of piperidin-4-ol is protected as a tert-butyldimethylsilyl (TBS) ether prior to substitution:
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Protection : Piperidin-4-ol reacts with TBS chloride in the presence of imidazole to form the TBS-protected derivative.
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Substitution : The protected piperidine undergoes NAS with 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine under standard conditions.
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Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the TBS group, yielding the final product.
This approach improves yield (85–90%) and purity but adds synthetic steps.
Mitsunobu Reaction for N-Alkylation
An alternative route employs the Mitsunobu reaction to couple the pyrazolo[3,4-d]pyrimidine core with piperidin-4-ol. This method is advantageous for sterically hindered substrates:
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Reaction Setup :
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Mechanism :
The Mitsunobu reaction facilitates the formation of a C–N bond by converting the hydroxyl group of the pyrimidine into a leaving group, which is displaced by the piperidine’s nitrogen. -
Conditions :
This method bypasses chlorination but requires careful control of stoichiometry to avoid over-alkylation.
Analytical Characterization
Post-synthesis, the product is validated using:
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry (MS) :
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High-Performance Liquid Chromatography (HPLC) :
Reaction Optimization and Challenges
Solvent and Base Selection
Temperature and Time Trade-offs
Elevated temperatures (100°C) reduce reaction time but risk decomposition. Optimal balances are achieved at 80°C for 12 hours.
Byproduct Formation
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6-Substituted Derivatives : Unreacted 6-chloro groups (from dichloro precursors) may lead to di-substituted byproducts. Selective 4-substitution is ensured using mono-chloro intermediates.
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Hydroxyl Group Reactivity : Unprotected hydroxyls may form ether byproducts, necessitating protection strategies.
Industrial-Scale Considerations
For large-scale synthesis (e.g., >1 kg):
Chemical Reactions Analysis
Types of Reactions
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings from Comparative Studies
(a) Kinase Inhibition vs. Antitumor Activity
- Target Compound : Demonstrates potent BRAFV600E inhibition (IC₅₀ <1 µM) but moderate antiproliferative activity in cell lines (A375, HT-29) compared to urea derivatives 1u and 1v , which show superior potency (IC₅₀ ~0.1 µM) due to enhanced hydrophobic interactions from aryl groups .
- Hydrazone Derivative (VIIa) : Exhibits broad-spectrum antitumor activity (IC₅₀ 0.326–4.31 µM across 57 cell lines), attributed to the hydrazone linker improving membrane permeability .
(b) Solubility and Bioavailability
- The piperidin-4-ol group in the target compound enhances water solubility compared to 1u/1v (urea derivatives), which rely on lipophilic substituents for target binding but suffer from lower solubility .
- Dihydrochloride Salts (e.g., EN300-01639): Show improved solubility (95% purity) over the free base, highlighting the impact of salt formation on pharmacokinetics .
(d) Structural Flexibility and SAR
- Methylsulfanyl Derivative (C18H21N5S) : Increased lipophilicity from the methylsulfanyl group may enhance blood-brain barrier penetration, though this remains unverified .
Limitations and Challenges
- Metabolic Stability : The hydroxyl group in piperidin-4-ol may increase susceptibility to glucuronidation, reducing half-life compared to 1u/1v .
- Selectivity : While urea derivatives (1u/1v ) show high kinase inhibition, off-target effects (e.g., VEGFR-2) are observed in analogues with similar scaffolds .
Biological Activity
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol is a compound of interest in medicinal chemistry, particularly for its potential applications as an inhibitor of various biological targets, including receptor tyrosine kinases (RTKs). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C9H12N6O
- Molecular Weight : 200.2 g/mol
- IUPAC Name : this compound
This compound primarily functions as an inhibitor of epidermal growth factor receptor (EGFR) and other kinases involved in cell proliferation and survival pathways. The structure resembles ATP, allowing it to competitively inhibit kinase activity.
Key Mechanisms:
- Kinase Inhibition : The compound binds to the ATP-binding site of EGFR, preventing phosphorylation and subsequent activation of downstream signaling pathways.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to mitochondrial dysfunction and cell death.
Biological Activity and Efficacy
Research has demonstrated the compound's efficacy against various cancer cell lines. Notably, it has shown significant anti-proliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cells.
Table 1: Anti-Proliferative Activity
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.21 |
| HCT116 | 19.56 |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study published in Pharmaceuticals detailed the synthesis of new derivatives based on this scaffold and their evaluation as EGFR inhibitors. The most promising derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant form, indicating high potency and selectivity .
- Flow Cytometric Analysis : In another study, flow cytometry revealed that treatment with this compound led to cell cycle arrest at the S and G2/M phases in A549 cells, further supporting its role as an anti-cancer agent .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinity to the EGFR active site, corroborating experimental findings regarding its inhibitory effects on kinase activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature and Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C enhance nucleophilic substitution at the pyrazolo[3,4-d]pyrimidine core .
- Reagent Ratios: Stoichiometric excess (1.2–1.5 eq) of piperidin-4-ol derivatives improves coupling efficiency .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assigns protons and carbons in the pyrazolo[3,4-d]pyrimidine ring (δ 8.2–8.8 ppm for aromatic protons) and piperidine moiety (δ 3.5–4.0 ppm for N-methyl group) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex mixtures .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]+) with <5 ppm error .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in single crystals .
Q. How do solvent systems influence the solubility and stability of this compound?
Methodological Answer:
- Solubility:
- Polar Solvents (DMSO, methanol): High solubility (>50 mg/mL) due to hydrogen bonding with the piperidin-4-ol group .
- Aqueous Buffers (pH 7.4): Moderate solubility (5–10 mg/mL); aggregation observed at >10 mM .
- Stability:
- Thermal Stability: Degrades above 200°C (TGA data) .
- Photostability: Protect from UV light to prevent pyrazolo[3,4-d]pyrimidine ring decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the pyrazolo[3,4-d]pyrimidine core in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects: The pyrimidine N3 atom acts as an electron-deficient site, facilitating nucleophilic attack by piperidin-4-ol .
- Steric Effects: Substituents at the 1-methyl position hinder reactivity; computational modeling (DFT) predicts transition state geometries .
- Kinetic Studies: Pseudo-first-order kinetics (k = 0.15 min⁻¹) confirm rate-limiting nucleophilic substitution .
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
Methodological Answer:
- Key Modifications:
- Assay Design:
Q. How can crystallographic data resolve conformational ambiguities in structural analysis?
Methodological Answer:
- Single-Crystal X-ray Diffraction:
- Torsion Angles: Piperidine ring adopts a chair conformation (C4-OH equatorial) .
- Intermolecular Interactions: Hydrogen bonds between C4-OH and pyrimidine N7 stabilize the crystal lattice .
- Comparative Analysis: Overlay with docking poses validates bioactive conformations (RMSD <1.0 Å) .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
